2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide

Catalog No.
S2790074
CAS No.
88206-98-8
M.F
C8H12N4O4
M. Wt
228.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-...

CAS Number

88206-98-8

Product Name

2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide

IUPAC Name

2-[(2S,5S)-5-(2-amino-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetamide

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

InChI

InChI=1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15)/t3-,4-/m0/s1

InChI Key

VRHCRFVPPMTPGK-IMJSIDKUSA-N

SMILES

C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N

Solubility

not available

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CC(=O)N)C(=O)N

Isomeric SMILES

C([C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)N)C(=O)N

2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide is a chemical compound with the molecular formula C8H12N4O4\text{C}_8\text{H}_{12}\text{N}_4\text{O}_4 and a molecular weight of approximately 228.21 g/mol. It is identified by the CAS number 88206-98-8. This compound features a piperazine ring with two carbonyl groups and a carbamoylmethyl substituent, which contributes to its unique chemical properties. The compound is primarily used in research settings and is not intended for therapeutic applications in humans or animals .

The reactivity of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide can be attributed to its functional groups. The amide and carbonyl functionalities allow for various nucleophilic addition reactions, condensation reactions, and potential hydrolysis under acidic or basic conditions. For example, it can undergo acylation reactions or be transformed into other derivatives through reactions with amines or alcohols. The presence of the dioxopiperazine structure also suggests potential reactivity in cyclization or polymerization processes depending on the reaction conditions .

The synthesis of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide can be achieved through several methods:

  • Condensation Reaction: This involves the reaction of piperazine-2,5-dione with a suitable carbamoylating agent followed by acetylation.
  • Modification of Amino Acids: Starting from amino acids like cysteine or aspartic acid to introduce the piperazine ring and subsequent modifications to achieve the final structure.
  • Acetylation: The final step often involves acetylating the amine group to form the acetamide derivative.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

The primary applications of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide lie within scientific research. It may serve as a building block for synthesizing more complex molecules in medicinal chemistry or as a tool compound for studying biological pathways. Its unique structure may also make it suitable for exploring new therapeutic agents targeting specific diseases .

Interaction studies involving 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide focus on its potential binding affinities with various biological macromolecules. Preliminary studies could investigate its interaction with enzymes or receptors implicated in disease pathways. Understanding these interactions is crucial for assessing its pharmacological potential and safety profile .

Several compounds share structural similarities with 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide:

Compound NameCAS NumberMolecular FormulaKey Features
2-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)acetic acid110954-19-3C7H10N2O4Contains a methyl group instead of carbamoylmethyl
Piperazine derivativesVariousC4H10N2Basic piperazine structure without additional functional groups
Carbamoyl derivativesVariousVariableContains carbamoyl groups but lacks the dioxopiperazine framework

The uniqueness of 2-[(2S,5S)-5-(carbamoylmethyl)-3,6-dioxopiperazin-2-yl]acetamide lies in its specific combination of functional groups within the piperazine ring system, which may impart distinct biological activities compared to other similar compounds .

XLogP3

-3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

228.08585488 g/mol

Monoisotopic Mass

228.08585488 g/mol

Heavy Atom Count

16

UNII

ZXY77KXZ8W

Dates

Last modified: 04-15-2024

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